molecular formula C12H14O3 B3422189 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid CAS No. 2471-69-4

6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid

Cat. No.: B3422189
CAS No.: 2471-69-4
M. Wt: 206.24 g/mol
InChI Key: DSVHLKAPYHAYFF-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C12H14O3 It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 6th position and a carboxylic acid group at the 2nd position on the tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the hydrogenation of 2-methoxynaphthalene followed by carboxylation. One common method includes the following steps:

    Hydrogenation: 2-Methoxynaphthalene is subjected to catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon (Pd/C) under high pressure and temperature conditions. This step converts the naphthalene ring into a tetrahydronaphthalene ring.

    Carboxylation: The resulting 6-methoxy-1,2,3,4-tetrahydronaphthalene is then carboxylated using carbon dioxide (CO2) in the presence of a strong base like sodium hydroxide (NaOH) to introduce the carboxylic acid group at the 2nd position.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of 6-methoxy-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylic acid.

    Reduction: Formation of 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-methanol.

    Substitution: Formation of 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

Scientific Research Applications

6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1,2,3,4-tetrahydronaphthalene: Lacks the carboxylic acid group, making it less polar and potentially less reactive in certain chemical reactions.

    2-Methoxynaphthalene: Contains a fully aromatic naphthalene ring, which may result in different chemical reactivity and biological activity.

    1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.

Uniqueness

6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical and biological properties. The methoxy group can enhance its lipophilicity and membrane permeability, while the carboxylic acid group can increase its solubility in aqueous environments and facilitate interactions with biological molecules.

Properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h4-5,7,10H,2-3,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVHLKAPYHAYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CC2)C(=O)O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463354
Record name 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136759-35-8, 2471-69-4
Record name 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 7-methoxy-1,2-dihydro-3-naphthoic acid (0.22 g), 5% palladium-carbon (0.1 g) and methanol (20 ml) is subjected to catalytic reduction at room temperature under atmospheric pressure of H2. After hydrogen absorption has ceased, the catalyst is filtered off, and the filtrate is evaporated to dryness under reduced pressure to give 6-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid as colorless powder. To this product are added 1-(3,4,5-trimethoxybenzyl)piperazine dihydrochloride (0.4 g), triethylamine (0.5 g) and N,N-dimethylformamide (10 ml), and the mixture is stirred. To this solution is added dropwise at room temperature diethyl phosphorocyanidate (1 ml). The mixture is stirred for one hour. After addition of water (100 ml), the reaction mixture is extracted with ethyl acetate. The organic layer is washed with water, dried and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (hexane:acetone=1:1). The resulting oily product is dissolved in ethanol and the solution is treated with 5N ethanolic hydrogen chloride (1 ml). The mixture is diluted with ethyl ether, and then resulting precipitates are collected by filtration to give 1-(6-methoxy-1,2,3,4-tetrahydro-2-naphthoyl)-4-(3,4,5-trimethoxybenzyl) piperazine hydrochloride (0.35 g) as colorless prisms, m.p. 220°-225° C. (decomp.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
Reactant of Route 2
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
Reactant of Route 3
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
Reactant of Route 4
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
Reactant of Route 5
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
Reactant of Route 6
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.